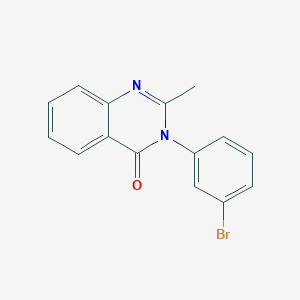

3-(3-Bromophenyl)-2-methylquinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11BrN2O |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

3-(3-bromophenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C15H11BrN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |

InChI Key |

PDYSMVOTYXGLHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activities of 3 3 Bromophenyl 2 Methylquinazolin 4 One

Enzymatic Target Interactions and Inhibition Mechanisms

Scientific literature does not provide specific data on the enzymatic inhibition profile of 3-(3-Bromophenyl)-2-methylquinazolin-4-one for the targets listed below. While the quinazolinone core is a well-known "privileged scaffold" in medicinal chemistry and many of its derivatives have been shown to inhibit various enzymes, specific inhibitory constants (e.g., IC₅₀ values) and detailed mechanisms for this particular compound are not documented in the reviewed sources.

Kinase Inhibition (e.g., EGFR, HER2, CDK4, PI3Kδ, DHFR)

There is no specific information available detailing the inhibitory activity of this compound against kinases such as EGFR, HER2, CDK4, PI3Kδ, or DHFR. Research on other quinazolinone derivatives has shown that the scaffold is a potent hinge-binding motif for many kinases, including EGFR, and has been a cornerstone in the development of approved kinase inhibitors. However, the effect of the specific "2-methyl" and "3-(3-bromophenyl)" substitution pattern on these activities has not been specifically reported.

Cholinesterase Inhibition

No studies were found that evaluated the activity of this compound as an inhibitor of acetylcholinesterase or butyrylcholinesterase. Related quinazolinone structures have been explored for this purpose in the context of neurodegenerative diseases.

Topoisomerase Inhibition

The potential for this compound to act as a topoisomerase inhibitor has not been reported in the available scientific literature. Other heterocyclic systems incorporating the quinazoline (B50416) ring have been investigated as topoisomerase inhibitors, which act by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands.

Other Enzyme Modulations (e.g., COX-1/2, CYP51, LdTR)

There is no available data concerning the modulation of other enzymes such as cyclooxygenases (COX-1/2), sterol 14α-demethylase (CYP51), or leishmania donovani trypanothione (B104310) reductase (LdTR) by this compound.

Cellular Pathway Modulation

Cell Cycle Regulation and Arrest

Specific studies on how this compound affects cell cycle progression or induces cell cycle arrest have not been found. Many cytotoxic quinazolinone compounds exert their anticancer effects by disrupting the cell cycle, often leading to arrest at the G2/M or G1 phases, which can subsequently trigger apoptosis. However, this specific biological action is not documented for this compound.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which this compound and related quinazoline derivatives exert their anticancer effects. nih.gov This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

Upon cellular stress induced by these compounds, a cascade of events is initiated within the cell. mdpi.com A crucial step is the activation of pro-apoptotic proteins from the BCL-2 family, such as BAX and BAK. nih.gov These proteins, once activated, lead to the permeabilization of the outer mitochondrial membrane. nih.gov This event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov

The release of cytochrome c is a critical point of no return in the apoptotic process. In the cytoplasm, it binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3. These effector caspases are responsible for the execution phase of apoptosis, leading to the dismantling of the cell. nih.gov

Furthermore, studies on similar quinazoline derivatives have shown that they can induce cell cycle arrest, often at the G1 or G2/M phase, which can precede the induction of apoptosis. nih.govrsc.org For instance, the related compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells. nih.gov

The BCL-2 family of proteins are central regulators of this apoptotic pathway. mdpi.com Anti-apoptotic members of this family, such as BCL-2 and BCL-XL, function to prevent apoptosis by sequestering pro-apoptotic proteins. nih.gov The efficacy of apoptosis-inducing agents can be enhanced by overcoming the inhibitory effects of these anti-apoptotic proteins. mdpi.com

Microtubule Polymerization Disruption

Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov Their dynamic nature, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function, particularly in the formation of the mitotic spindle during cell division. nih.gov

This compound and other quinazoline derivatives have been identified as microtubule-targeting agents (MTAs) that disrupt microtubule dynamics. nih.govnih.gov These compounds often act by inhibiting tubulin polymerization, which prevents the formation of microtubules. nih.govnih.gov This disruption of microtubule formation leads to a block in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells. rsc.orgnih.gov

The primary mechanism by which many of these quinazoline-based compounds inhibit tubulin polymerization is by binding to the colchicine-binding site on β-tubulin. nih.govnih.gov Colchicine (B1669291) itself is a well-known microtubule-depolymerizing agent. nih.gov By binding to this site, these compounds prevent the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization. nih.gov Molecular modeling studies of various quinazolinone derivatives have shown favorable interactions within the colchicine binding pocket, supporting this mechanism of action. nih.gov

The potency of these compounds as microtubule polymerization inhibitors can be influenced by the substituents on the quinazoline core. nih.govnih.gov For example, studies on different series of quinazolinones have shown that variations in substituents at the 2- and 3-positions can significantly impact their anti-tubulin activity and cytotoxicity. nih.govnih.gov

Mechanisms of Antimicrobial Action

Quinazolin-4(3H)-one derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. eco-vector.comresearchgate.net The mechanisms underlying these antimicrobial effects are multifaceted and can involve interference with essential cellular processes in microorganisms.

Interference with Cell Wall Biosynthesis

A key target for antimicrobial agents is the bacterial cell wall, which is essential for maintaining cell integrity and shape. In many bacteria, the cell wall is composed of peptidoglycan. Some quinazolinone derivatives have been shown to interfere with the biosynthesis of this crucial polymer. eco-vector.com One proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. eco-vector.com By inhibiting these enzymes, the compounds disrupt cell wall formation, leading to cell lysis and bacterial death. eco-vector.com

Inhibition of DNA Replication and Protein Synthesis

Quinazolinone derivatives can also exert their antimicrobial effects by targeting the processes of DNA replication and protein synthesis. Some studies suggest that these compounds may inhibit enzymes crucial for DNA replication, such as DNA gyrase and topoisomerases, leading to a halt in bacterial proliferation. researchgate.net Furthermore, there is evidence that certain quinazolinones can interfere with protein synthesis by targeting bacterial ribosomes. mdpi.com

Modulation of Efflux Pump Systems

A significant challenge in antimicrobial therapy is the emergence of multidrug resistance (MDR), often mediated by efflux pumps. nih.gov These membrane proteins actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. nih.gov Several quinazoline derivatives have been investigated as efflux pump inhibitors (EPIs). nih.govresearchgate.net By inhibiting the function of these pumps, such as those belonging to the major facilitator superfamily (MFS) or the resistance-nodulation-division (RND) family, these compounds can restore the susceptibility of resistant bacteria to conventional antibiotics. nih.govmdpi.com This modulation of efflux pump systems presents a promising strategy to combat antimicrobial resistance. nih.gov

Anti-radical and Antioxidant Mechanisms

In addition to their anticancer and antimicrobial properties, some quinazolin-4(3H)-one derivatives exhibit significant anti-radical and antioxidant activities. nih.govnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases.

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov This capacity is largely dependent on the presence and position of specific functional groups on the quinazolinone scaffold, particularly hydroxyl and methoxy (B1213986) groups on a phenyl ring substituent. nih.govnih.gov Studies have shown that the presence of one or more hydroxyl groups, especially in the ortho or para positions of a phenyl ring at the 2-position, enhances the radical scavenging properties. nih.govnih.gov

The antioxidant mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting radical on the quinazolinone molecule is often stabilized by resonance, making the parent molecule an effective antioxidant. Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to quantify the antioxidant potential of these compounds. nih.govnih.gov Furthermore, some derivatives with ortho-dihydroxy substitutions have demonstrated metal-chelating properties, which can also contribute to their antioxidant effects by preventing the generation of free radicals through metal-catalyzed reactions. nih.govnih.gov

Based on a comprehensive review of available scientific literature, a detailed article on the specific chemical compound This compound cannot be generated as requested.

The search for specific mechanistic investigations and in vitro biological evaluation data for this exact compound did not yield any dedicated research findings. While the broader class of quinazolin-4-one derivatives is well-studied and known for a variety of biological activities nih.govnih.govnih.govresearchgate.net, literature focusing solely on the properties and biological evaluation of this compound is not available in the public domain.

Studies on related but structurally distinct compounds, such as (E)-2-((4-(((3-bromophenyl)imino)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one and 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have been identified. nih.govmdpi.com However, in strict adherence to the request to focus solely on this compound, the findings from these studies cannot be used to describe the target compound.

Consequently, it is not possible to provide the detailed research findings, data tables, and specific mechanistic pathways for this compound as outlined in the request. The necessary primary research data for this specific molecule is not present in the available scientific literature.

Structure Activity Relationship Sar Studies of 3 3 Bromophenyl 2 Methylquinazolin 4 One Analogues

Influence of Substitution at the N3-Phenyl Moiety

The substituent at the N3 position of the quinazolinone ring system plays a pivotal role in modulating biological activity. nih.gov The introduction of various heterocyclic or aryl moieties at this position has been shown to significantly influence the pharmacological properties of the resulting compounds. nih.gov For instance, research has indicated that bulky substituents at the N3 position can be advantageous, potentially targeting the hinge binding region of enzymes and leading to more stable and favorable interactions. nih.gov

In the context of antimicrobial activity, the nature of the substituent on the N3-phenyl ring has a marked effect. Studies have shown that the presence of electron-donating groups, such as methoxy (B1213986) and methyl, on the phenyl ring can enhance antibacterial profiles compared to other electron-donating or electron-withdrawing groups. nih.gov

Impact of Halogenation (Bromine) at the Meta-Position of the Phenyl Ring

The presence and position of halogen atoms on the N3-phenyl ring are critical determinants of biological activity. Specifically, the bromine atom at the meta-position of the phenyl ring in 3-(3-Bromophenyl)-2-methylquinazolin-4-one is significant. SAR studies have demonstrated that substitutions at the meta position of this phenyl ring can be as active as those at the ortho position, while para substitution is often not well-tolerated. nih.gov

In the development of cytotoxic agents, the presence of a mono-substituted bromine on the quinazolinone moiety has been shown to increase cytotoxic potential when compared to di-chloro substitutions. nih.gov This highlights the beneficial role of specific halogen substitutions. Furthermore, research on antibacterial 4(3H)-quinazolinones has explored various substitutions on the N3-phenyl ring, revealing that meta-substitution is often favorable for activity. researchgate.net

Electronic and Steric Effects of Phenyl Substituents on Biological Activity

Steric hindrance is another crucial factor. The absence of bulky substitutions on certain parts of the molecule can reduce steric hindrance and lead to improved activity. nih.gov Conversely, in other cases, bulky substituents at the N3 position are desired to achieve specific binding interactions. nih.gov The interplay between the electronic nature and the size of the substituent ultimately dictates the compound's ability to fit into and interact with its biological target.

Role of the Methyl Group at the C2 Position

The substituent at the C2 position of the quinazolinone core is a key modulator of biological activity. nih.gov The presence of a methyl group, as in this compound, is a common feature in many biologically active quinazolinones. However, modifications at this position can lead to significant changes in potency and selectivity. For example, in a series of quinazoline (B50416) derivatives designed as topoisomerase inhibitors, changing the methyl group at the C2 position to a chloro group was investigated to alter biological activity. nih.gov

Steric and Electronic Contributions of Alkyl Substituents

The steric and electronic properties of alkyl substituents at the C2 position have a direct impact on the biological activity of quinazolinones. Small alkyl groups are often well-tolerated and can contribute to favorable interactions with biological targets. nih.gov The size and lipophilicity of the C2-substituent can affect the compound's ability to penetrate cell membranes and reach its site of action.

Electronically, the C2 substituent can influence the reactivity of the entire quinazolinone system. While simple alkyl groups like methyl have a modest electronic effect, the introduction of more complex or electron-withdrawing/donating groups can significantly alter the electronic distribution within the molecule, thereby affecting its binding affinity and efficacy. nih.gov

Modulation of Quinazolinone Core Reactivity by C2 Substituents

The substituent at the C2 position can significantly modulate the chemical reactivity of the quinazolinone nucleus. The C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic attack. scispace.com Achieving regioselective modification at the C2 position can be challenging and often requires specific synthetic strategies, as the C4 position is generally more reactive. nih.govbeilstein-journals.org

The nature of the C2 substituent can influence this reactivity. For instance, the presence of certain groups can direct functionalization to the C2 position. Synthetic methodologies have been developed to achieve selective C2 modifications, which are crucial for creating diverse libraries of quinazolinone derivatives for biological screening. nih.govbeilstein-journals.org The ability to selectively modify the C2 position allows for the fine-tuning of the molecule's properties to optimize its biological activity.

Significance of Quinazolinone Nucleus Substituent Patterns

Interactive Data Tables

Table 1: SAR Findings for N3-Phenyl Moiety Substitutions

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

| Meta-position of Phenyl Ring | Bromine | Favorable for activity, often more so than para-substitution. nih.govresearchgate.net |

| Phenyl Ring | Electron-donating (e.g., methoxy, methyl) | Can enhance antibacterial profiles. nih.gov |

| Phenyl Ring | Electronegative (F > Cl) | Favorable for cytotoxic activity. nih.gov |

| N3 Position | Bulky groups | Can lead to more stable and favorable enzyme interactions. nih.gov |

Table 2: Influence of C2-Position Substituents on Quinazolinone Activity

| C2-Substituent | Biological Context | Observation |

| Methyl | General | Common in biologically active quinazolinones. |

| Chloro | Topoisomerase Inhibition | Investigated as an alternative to the methyl group to alter activity. nih.gov |

| Phenyl | Enzyme Inhibition | Can be vital for forming hydrogen bonds and improving binding. nih.gov |

| Various Alkyl/Aryl | General | Influences lipophilicity, steric fit, and electronic properties. nih.govnih.gov |

Table 3: Key Quinazolinone Nucleus Substitution Patterns and Their Effects

| Position(s) | Substituent Type | Observed Effect |

| 6 and 7 | Electron-donating groups | Increased activity in some series. nih.gov |

| 6 | Mono-substituted Bromine | Enhanced cytotoxic potential. nih.gov |

| Quinazoline Ring | Halogens (Cl, Br) | Increased antitumor activity. nih.gov |

| 2, 6, 8 | Various | Identified as significant for modulating diverse pharmacological activities. nih.govresearchgate.net |

Effects of Substituents on Fused Rings (A, B, C)

The substitution patterns on the three key rings of the quinazolin-4-one scaffold—the fused benzene (B151609) ring (A), the N-phenyl ring (B), and the central quinazolinone ring system (C)—have a profound impact on the biological activity of the analogues.

Ring A (Fused Benzene Ring): Substituents on the fused benzene ring of the quinazolinone core significantly influence activity. SAR studies have shown that the introduction of halogen atoms, such as bromine or iodine, at positions 6 and 8 can enhance antimicrobial properties. nih.gov For antibacterial activity against strains like S. aureus, modifications at this ring are critical. For instance, while many substitutions lead to a decrease in potency, specific modifications can be beneficial. The placement and nature of the substituent are key; for example, in a series of antibacterial quinazolinones, various substitutions on this ring were explored to improve activity against S. aureus. acs.orgnih.gov

Ring B (N-Phenyl Ring): The substituent on the phenyl ring at the N-3 position plays a crucial role in determining the potency and selectivity of the compounds. The nature and position of the substituent can dictate the compound's interaction with biological targets. For instance, in a study of antibacterial quinazolinones, moving a hydroxyl group from the meta position (as in compound 1 ) to the ortho or para position on this ring resulted in a significant loss of activity. acs.orgnih.gov This highlights the specific spatial requirements for this part of the molecule. The presence of electron-donating or withdrawing groups on this ring also significantly influences the antibacterial profile of the compounds. nih.gov

Ring C (Quinazolinone Core and C2-Substituent): The quinazolinone core itself and the substituent at the C2 position are fundamental to the molecule's activity. The methyl group at the C2 position in the parent compound is a key feature. SAR studies often involve replacing this methyl group with other moieties, such as substituted styryl groups or other heterocyclic rings, which can lead to dramatic changes in activity. nih.gov For example, replacing the methyl group with a styryl group has been shown to produce potent NMDA receptor antagonists. nih.gov The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often considered essential for antimicrobial activities. nih.gov

| Compound | Substituent on Ring B | Position | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Analogue 1 | -OH | meta (3') | 2 | nih.gov |

| Analogue 2 | -OH | ortho (2') | >16 | nih.gov |

| Analogue 3 | -OH | para (4') | >16 | nih.gov |

Spatial Orientation and Conformational Preferences of the Scaffold

The three-dimensional arrangement of the quinazolin-4-one scaffold and its substituents is a critical determinant of its biological activity. Conformational analysis, which studies the different spatial arrangements arising from rotation around single bonds, reveals that these molecules possess significant rotational freedom. nih.govlibretexts.org

The orientation of the aryl substituents at positions C2 and N3 relative to the central quinazolinone ring system is particularly important. nih.gov For example, in the crystal structure of a related quinazolinone derivative, two different conformations were observed in the asymmetric unit, indicating considerable rotational freedom of the benzene substituent in solution. nih.gov This flexibility allows the molecule to adopt different shapes, or conformers.

However, this rotation can be restricted by the presence of bulky substituents, particularly in the ortho positions of the aromatic rings. Such substituents can lead to steric hindrance, which stabilizes a particular conformation and reduces the rate of rotation. nih.gov The dihedral angle, which describes the angle between substituents on adjacent atoms, is a key parameter in conformational analysis. libretexts.orglibretexts.org The preferred conformation will be the one that minimizes steric and torsional strain, thus having the lowest potential energy and greatest stability. libretexts.org For instance, the orientation of an o-Cl-benzene ring at C2 was found to influence the orientation of another aromatic substituent at C6. nih.gov The interplay between substituents and their resulting conformational preferences is a key factor in how the molecule fits into a biological target's binding site.

Identification of Key Pharmacophoric Features for Desired Activities

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the quinazolin-4-one scaffold, several key pharmacophoric features have been identified that are crucial for its diverse biological activities. youtube.com

Structure-activity relationship studies have consistently highlighted the importance of the substituents at positions 2 and 3 of the quinazolinone ring. nih.govnih.gov These positions are considered essential for activities ranging from antimicrobial to anticancer effects. nih.govnih.gov

Key pharmacophoric elements often include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at position 4 is a critical hydrogen bond acceptor, frequently interacting with key residues in target proteins. mdpi.com

Aromatic/Hydrophobic Regions: The fused benzene ring (A) and the N-phenyl ring (B) provide essential hydrophobic surfaces that contribute to binding affinity through van der Waals or hydrophobic interactions. The specific electronic nature (electron-donating or electron-withdrawing) of substituents on these rings can fine-tune these interactions. nih.govresearchgate.net

Hydrogen Bond Donors/Acceptors on Substituents: Substituents on the phenyl rings can introduce additional hydrogen bond donors or acceptors. For example, hydroxyl or amino groups on the N-phenyl ring can form crucial hydrogen bonds with the target. acs.orgnih.gov

Specific Spatial Arrangement: The relative orientation of the aromatic rings and the central quinazolinone core creates a specific three-dimensional shape. This "V-shape" conformation, with substituents at the N3 and C2 positions, is often cited as important for fitting into the binding sites of various enzymes and receptors. researchgate.netresearchgate.net

For instance, in the context of EGFR kinase inhibition by related 4-anilino-quinazolines, the formation of hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and specific amino acid residues (like methionine and threonine) in the kinase's active site is crucial for high potency. mdpi.com The identification of these pharmacophoric features through techniques like 3D-QSAR and molecular docking allows for the rational design of new, more potent, and selective analogues. acs.org

| Pharmacophoric Feature | Location on Scaffold | Observed Importance | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | C4-Carbonyl Oxygen | Interaction with target protein residues | mdpi.com |

| Aromatic/Hydrophobic Core | Fused Benzene Ring (A) | Hydrophobic interactions, binding affinity | researchgate.net |

| Aromatic/Hydrophobic Core | N-Phenyl Ring (B) | Hydrophobic interactions, binding affinity | researchgate.net |

| Variable Substituent | C2-Position | Essential for modulating activity and selectivity | nih.govnih.gov |

| Variable Substituent | N3-Position | Essential for modulating activity and selectivity | nih.govnih.gov |

| Halogen Substitution | Positions 6 and 8 of Ring A | Can enhance antimicrobial activity | nih.gov |

Advanced Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used to predict the activity of new, unsynthesized compounds. nih.gov

Both 2D and 3D QSAR studies are valuable in elucidating the structural requirements for the activity of quinazolinone derivatives. 2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule, such as topological indices and constitutional descriptors. nih.gov In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D alignment of molecules to derive steric and electrostatic field-based descriptors. nih.govnih.gov

For quinazolinone analogs, 3D-QSAR studies have successfully generated models with good predictive power. nih.gov These models help in visualizing the favorable and unfavorable regions for substitution around the quinazolinone scaffold. nih.gov The combination of 2D and 3D QSAR approaches can provide a more comprehensive understanding, leveraging both topological and 3D spatial information to guide the design of new compounds. nih.gov

The biological activity of quinazolinone derivatives is influenced by a combination of electronic, steric, and hydrophobic properties. In the case of 3-(3-Bromophenyl)-2-methylquinazolin-4-one, the bromine atom on the phenyl ring at position 3 significantly impacts these descriptors.

Electronic Descriptors : The bromine atom is an electron-withdrawing group, which can influence the electron density distribution across the molecule. This can be crucial for interactions with biological targets. Studies on similar quinazolinones have indicated that the presence of electron-withdrawing groups on the phenyl ring can be favorable for activity. nih.govrsc.org

Hydrophobic Descriptors : The bromophenyl group increases the lipophilicity of the molecule. Hydrophobic interactions are often key driving forces for ligand-protein binding. 3D-QSAR studies on related compounds have highlighted the importance of hydrophobic interactions of the quinazolinic ring within the active site of target enzymes. nih.govrsc.org

| Molecular Descriptor Type | Influence on this compound | General Importance for Quinazolinones |

|---|---|---|

| Electronic | The electron-withdrawing bromine atom modifies the charge distribution on the phenyl ring. | Electron-withdrawing groups can enhance binding affinity and biological activity. nih.govrsc.org |

| Steric | The size of the bromophenyl group affects the conformational flexibility and fit within a binding site. | The spatial arrangement of substituents is crucial for complementarity with the target protein. |

| Hydrophobic | The bromophenyl moiety increases the overall lipophilicity of the compound. | Hydrophobic interactions with the target's active site are often a significant contributor to binding. nih.govrsc.org |

The reliability of a QSAR model is assessed through rigorous validation techniques. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). A high q² value indicates a good internal predictive ability of the model. External validation, where the model is used to predict the activity of a set of compounds not used in model generation, is crucial to assess its true predictive power. nih.gov For quinazoline (B50416) derivatives, 3D-QSAR models have been developed with high q² and conventional correlation coefficient (r²) values, demonstrating their stability and strong predictive capabilities. nih.gov The predictive capacity of QSAR models is fundamental for prioritizing the synthesis of new derivatives with potentially improved activity. nih.gov

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. hilarispublisher.com It is a powerful tool for understanding ligand-protein interactions at a molecular level and for virtual screening of compound libraries. researchgate.net

Molecular docking studies on quinazolinone derivatives have revealed key interactions within the active sites of various protein targets. For a molecule like this compound, several types of interactions are anticipated:

Hydrogen Bonding : The carbonyl oxygen at position 4 and the nitrogen atoms of the quinazolinone ring are potential hydrogen bond acceptors. The ability to form hydrogen bonds with key amino acid residues in the hinge region of a kinase, for example, is often critical for inhibitory activity. mdpi.commdpi.com

Hydrophobic Interactions : The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding : The bromine atom can participate in halogen bonds, a noncovalent interaction that can contribute to binding affinity.

Pi-Interactions : The aromatic rings (both the quinazolinone core and the bromophenyl substituent) can engage in various pi-stacking and pi-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, as well as cationic residues such as arginine and lysine. nih.govnih.gov These interactions play a significant role in the stabilization of protein-ligand complexes. nih.gov

| Interaction Type | Potential Site on this compound | Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen at C4, Quinazoline ring nitrogens | Polar or charged residues (e.g., Ser, Thr, Asp, Glu) mdpi.commdpi.com |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Nonpolar residues (e.g., Leu, Val, Ala, Ile) mdpi.com |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., backbone carbonyls) mdpi.com |

| Pi-Stacking | Quinazolinone ring system, Phenyl ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Pi-Cation | Quinazolinone ring system, Phenyl ring | Positively charged residues (e.g., Arg, Lys) nih.govnih.gov |

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. nih.govfrontiersin.org These scoring functions can be classified as force-field-based, empirical, or knowledge-based. frontiersin.org The score provides a prediction of the binding free energy, with lower scores generally indicating better binding affinity. researchgate.net For quinazolinone derivatives, docking studies have shown a good correlation between the calculated binding affinities and the experimentally determined biological activities. nih.govrsc.org The development of more accurate scoring functions, including those based on machine learning and deep learning, is an active area of research aimed at improving the prediction of protein-ligand binding affinities. nih.govfrontiersin.org

Identification of Key Amino Acid Residues in Receptor Binding Pockets

Molecular docking studies are instrumental in predicting the binding orientation of ligands within the active site of a protein and identifying the key amino acid residues that stabilize the interaction. For the quinazolinone scaffold, which is a core component of numerous kinase inhibitors, docking studies have revealed critical interactions with the ATP-binding pocket of various kinases.

In studies of related quinazoline derivatives targeting Janus kinase 2 (JAK2), the quinazoline template was observed to occupy a hydrophobic region formed by residues such as Leu855, Leu856, Ala880, and Leu932. nih.gov A highly conserved hydrogen bond is often formed with the backbone NH of a key residue, for instance, Arg980. nih.gov Similarly, in the context of cyclooxygenase-2 (COX-2) inhibition, the sulfonamide group of quinazolinone derivatives has been shown to interact with His90 and Arg513, which are crucial for inhibitory activity. nih.gov For matrix metalloproteinase-13 (MMP-13) inhibitors, interactions with Pro242, Tyr246, and Ser250 have been highlighted as important for binding. nih.gov

These findings suggest that the this compound molecule likely engages in a combination of hydrophobic and hydrogen bonding interactions within a receptor's binding pocket. The bromophenyl group can participate in halogen bonds and hydrophobic interactions, while the quinazolinone core acts as a scaffold anchoring the molecule through key hydrogen bonds.

Table 1: Examples of Key Amino Acid Interactions for Quinazolinone Scaffolds

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| JAK2 | Leu855, Leu856, Ala880, Leu932, Gly935 | Hydrophobic | Quinazoline Derivatives nih.gov |

| JAK2 | Arg980 | Hydrogen Bond | Quinazoline Derivatives nih.gov |

| COX-2 | His90, Arg513 | Hydrogen Bond | 2,3-disubstituted-4(3H)-quinazolinones nih.gov |

| MMP-13 | Pro242, Phe241, Ile243 | Electrostatic | Quinazolinone Derivatives nih.gov |

| DHFR | Para-position of phenyl ring | Electron-withdrawing and lipophilic | Iodinated 4-(3H)-quinazolinones nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive molecules from large chemical libraries. researchgate.net

Derivation of Pharmacophore Hypotheses

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. These models are derived from a set of known active compounds or from the structure of the ligand-receptor complex. tandfonline.com

For instance, a ligand-based 3D-QSAR pharmacophore model developed for quinazoline-based acetylcholinesterase (AChE) inhibitors was validated with the designation AAAHR_1. tandfonline.comnih.gov This model consists of three aromatic ring features, one hydrogen bond acceptor, and one hydrophobic region, encapsulating the key structural requirements for potent AChE inhibition. tandfonline.comnih.gov The development of such hypotheses is the first step in guiding the search for new compounds with desired biological activity. tandfonline.com

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore models can be developed using two primary approaches:

Ligand-Based Modeling : This method is employed when the 3D structure of the target protein is unknown. It relies on a set of known active ligands, which are superimposed to identify common chemical features responsible for their biological activity. mdpi.comresearchgate.net

Structure-Based Modeling : When the crystal structure of the target protein (ideally complexed with a ligand) is available, this approach can be used. The model is built by analyzing the key interaction points between the ligand and the amino acid residues in the binding site. mdpi.combiointerfaceresearch.com

Both methods are valuable for designing or searching for new ligands with specific features tailored to the target's active site. mdpi.com Comparing models from both approaches can yield a more robust and comprehensive understanding of the necessary features for molecular recognition. biointerfaceresearch.com

Application in Database Screening for Novel Hit Identification

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases like ZINC, PubChem, ASINEX, or commercial libraries. tandfonline.comnih.govmdpi.com This virtual screening process filters vast numbers of compounds, retaining only those that match the pharmacophoric features. tandfonline.comnih.gov The resulting "hits" are then typically subjected to further filtering, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize candidates for experimental testing. This workflow has proven successful in identifying novel quinazoline derivatives as inhibitors for various targets, including EGFR, VEGFR2, and AChE. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering critical information on the flexibility, stability, and dynamics of ligand-receptor complexes.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

MD simulations are frequently used to assess the stability of a ligand's binding pose as predicted by molecular docking. tandfonline.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex is indicated by the RMSD value converging and fluctuating around a low, stable value, often within 1-3 Å. researchgate.netresearchgate.net

Furthermore, the Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of the protein that are flexible or rigid upon ligand binding. researchgate.netresearchgate.net Analysis of quinazolinone derivatives in complex with various targets has shown that these ligands can form stable complexes, maintaining key hydrogen bonds and hydrophobic interactions throughout the simulation. researchgate.netabap.co.in For example, MD simulations of a quinazolinone derivative with Topoisomerase II validated a strong binding affinity and stability within the active site. researchgate.net These simulations confirm the conformational integrity of the binding mode and provide confidence in the predicted interactions, making them a crucial step in computational drug design. tandfonline.com

No Published Computational Studies Found for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the specific chemical compound this compound, particularly concerning advanced computational and theoretical investigations. Despite the growing interest in quinazolinone derivatives for their therapeutic potential, this specific isomer appears to be largely uncharacterized in the public domain.

While the synthesis of a closely related isomer, 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one, has been reported, including its melting point and spectroscopic data (¹H-NMR, ¹³C-NMR, and mass spectrometry), this study did not include any of the requested computational analyses such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) binding free energy calculations, Density Functional Theory (DFT) studies, or in silico drug-likeness predictions.

Searches for the exact compound, this compound, did not yield any publications detailing its synthesis or any subsequent computational analysis. The scientific community has conducted extensive computational research on the broader class of quinazolinone compounds, providing insights into their electronic structure, reactivity, and potential as drug candidates. However, these generalized findings cannot be directly and accurately extrapolated to the specific 3-bromophenyl isomer requested.

Therefore, due to the absence of specific experimental or theoretical data for this compound in the available scientific literature, it is not possible to generate a scientifically accurate article detailing its binding free energy calculations, DFT studies, or in silico drug design profile as outlined in the user's request. Further experimental synthesis and computational analysis of this specific compound would be required to provide the detailed information sought.

Future Research Directions and Perspectives

Design of Novel Analogues with Enhanced Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 3-(3-Bromophenyl)-2-methylquinazolin-4-one. The goal is to develop compounds with improved target specificity and greater potency, thereby maximizing therapeutic effects while minimizing off-target toxicities. mdpi.comnih.gov

Recent studies have highlighted the importance of specific substitutions on the quinazolinone core and its phenyl rings in modulating biological activity. mdpi.comiaea.org For instance, the introduction of different functional groups can significantly influence the compound's interaction with biological targets. researchgate.net Researchers are exploring the synthesis of a variety of derivatives by modifying the substituents at various positions of the quinazolinone scaffold. nih.govnih.gov

| Compound/Analogue | Modification | Observed Effect | Reference |

| Quinazolin-4(3H)-one derivatives | Introduction of hydroxamic acid | Inhibition of histone deacetylase (HDAC) | mdpi.com |

| 2-substituted quinazolin-4(3H)-ones | Halogen substitutions at positions 6 and 8 | Significant anticancer activity | researchgate.net |

| 2-Aryl-substituted quinazolines | Varies | Moderate antiproliferative potency | nih.gov |

These findings underscore the potential for creating a new generation of this compound analogues with precisely tailored biological activities.

Exploration of Multi-Targeting Strategies through Molecular Hybridization

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to combat complex diseases like cancer. nih.gov Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, offers a promising approach to develop multi-targeting agents.

Future research will likely focus on creating hybrid molecules that incorporate the this compound scaffold with other known bioactive moieties. For example, combining it with structures known to inhibit key enzymes in cancer progression, such as EGFR or BRAFV600E, could lead to synergistic effects and overcome drug resistance. nih.gov The development of quinolinone-carboxamides and quinolinone hybrids with acetylated ferulic acid has already shown promise in creating multi-target agents with combined antioxidant and anti-inflammatory activities. mdpi.com

Application of Advanced Computational Methodologies for Lead Optimization

Computational tools are revolutionizing the drug discovery process, enabling more rapid and cost-effective identification and optimization of lead compounds. jddhs.comnih.gov Advanced computational methodologies will play a crucial role in refining the structure of this compound for enhanced therapeutic potential.

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide deep insights into the molecular interactions between the compound and its biological targets. jddhs.comnih.gov These methods can predict the binding affinity and guide the design of new analogues with improved pharmacological profiles. nih.gov For instance, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of candidates with favorable pharmacokinetic properties. nih.govnih.gov

Development of Environmentally Conscious Synthetic Routes for Quinazolinones

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. tandfonline.com Future research will focus on developing sustainable and eco-friendly synthetic methods for this compound and other quinazolinone derivatives.

Recent advancements include the use of microwave-assisted synthesis, deep eutectic solvents, and catalyst-free reactions in water. tandfonline.comrsc.org For example, a one-pot, three-component reaction using a curcumin-sensitized TiO2 photocatalyst under visible light has been shown to be an efficient and sustainable method for synthesizing quinazoline (B50416) derivatives. mdpi.comnih.gov Another green approach involves the use of a magnetically recoverable palladium catalyst in an eco-friendly solvent system, offering high yields and easy catalyst recycling. frontiersin.org These methods not only reduce the use of hazardous reagents and solvents but also improve reaction efficiency and atom economy. frontiersin.orgorganic-chemistry.org

Integration of Experimental and Computational Approaches for Drug Discovery

The synergy between computational and experimental approaches is paramount for the future of drug discovery. jddhs.comjddhs.com An integrated strategy, where computational predictions guide experimental work and experimental results validate and refine computational models, will be essential for the successful development of new therapeutics based on this compound.

This iterative cycle of design, synthesis, and biological evaluation, informed by both in silico and in vitro/in vivo data, will accelerate the journey from a promising lead compound to a clinically viable drug. jddhs.com The integration of these diverse methodologies promises a more precise, efficient, and patient-centric approach to drug development in the 21st century. jddhs.comjddhs.com

Q & A

Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-2-methylquinazolin-4-one, and what intermediates are critical for yield optimization?

The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives or through condensation reactions. A two-step approach involves:

- Step 1 : Reacting 3-bromophenyl-substituted precursors (e.g., 3-bromobenzaldehyde) with methyl anthranilate to form an imine intermediate.

- Step 2 : Cyclization under acidic or thermal conditions to yield the quinazolin-4-one core. Key intermediates include 2-methyl-3H-quinazolin-4-one derivatives, where bromine substitution at the 3-position is introduced via halogenated aryl aldehydes . Yield optimization requires strict anhydrous conditions during cyclization and purification via recrystallization (ethanol or acetonitrile) to remove unreacted precursors .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its positional isomers?

- 1H NMR : The bromophenyl group’s protons exhibit distinct splitting patterns due to the bromine atom’s deshielding effect. For example, the 3-bromophenyl substituent shows a characteristic doublet of doublets (δ 7.4–7.8 ppm) for the meta-coupled protons, unlike para-substituted analogs .

- IR : A strong absorption band near 1680 cm⁻¹ confirms the C=O stretch of the quinazolinone ring. Bromine’s inductive effect shifts this peak slightly compared to non-halogenated analogs .

Q. What crystallization solvents are optimal for growing single crystals of this compound for X-ray analysis?

Slow evaporation of saturated solutions in ethanol or dichloromethane/hexane mixtures (1:3 v/v) at 4°C produces high-quality single crystals. Ethanol is preferred due to its moderate polarity, which supports hydrogen-bonded network formation critical for crystal packing .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interaction studies?

Graph set analysis (e.g., using Etter’s rules) reveals that the quinazolinone carbonyl oxygen acts as a hydrogen-bond acceptor, forming N–H···O interactions with adjacent molecules. These interactions stabilize the lattice and influence melting points and solubility. SHELXL refinement (via SHELX software) is recommended to model these interactions accurately .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

Discrepancies may arise from dynamic processes in solution (e.g., tautomerism) versus static crystal structures. For example:

Q. How can low yields in the final cyclization step be mitigated?

Common issues include:

- Incomplete dehydration : Use molecular sieves or azeotropic solvents (toluene) to remove water.

- Side reactions : Substitute glacial acetic acid with trifluoroacetic acid (TFA) to enhance electrophilicity of the carbonyl group, favoring cyclization over dimerization . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) to isolate intermediates before side reactions dominate .

Q. What experimental design principles apply to evaluating structure-activity relationships (SAR) for biological activity?

- Scaffold diversification : Synthesize analogs with substituents at the 2-methyl or 3-bromophenyl positions to assess electronic effects on bioactivity.

- In vitro assays : Use standardized protocols (e.g., broth microdilution for antibacterial studies) with positive controls (e.g., ciprofloxacin) and solvent-matched blanks to minimize false positives .

Methodological Resources

- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bond networks .

- Synthesis : Refer to optimized procedures for halogenated quinazolinones in anhydrous acetic acid .

- Spectroscopy : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or MestReNova) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.